N1,N3-di(2,5-dimethyl-phenyl)-malonamide

Description

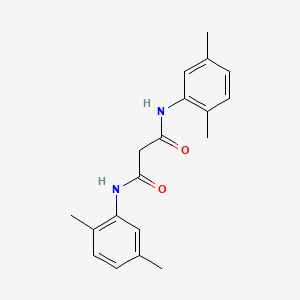

N1,N3-di(2,5-dimethyl-phenyl)-malonamide is a symmetric malonamide derivative featuring two 2,5-dimethylphenyl substituents at the N1 and N3 positions of the malonamide core. The malonamide scaffold (RR'NCOCH(R'')CONRR') is widely studied due to its versatility in coordination chemistry, drug design, and material science . The 2,5-dimethylphenyl groups likely enhance lipophilicity and steric effects, influencing solubility, stability, and binding interactions compared to other aryl-substituted malonamides .

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N,N'-bis(2,5-dimethylphenyl)propanediamide |

InChI |

InChI=1S/C19H22N2O2/c1-12-5-7-14(3)16(9-12)20-18(22)11-19(23)21-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |

InChI Key |

IJNSAZINBDZWPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)NC2=C(C=CC(=C2)C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N1,N3-di(2,5-dimethyl-phenyl)-malonamide and its derivatives have been investigated for their antibacterial properties. Research indicates that malonamide derivatives can serve as effective agents against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Activity

A study synthesized various malonamide derivatives and assessed their minimum inhibitory concentrations (MICs) against S. aureus NCTC8325. The results demonstrated that compounds with electron-withdrawing substituents exhibited enhanced antibacterial activity compared to those with electron-donating groups. For instance, compounds with trifluoromethyl and trifluoromethoxyl groups showed increased potency, suggesting that structural modifications can significantly influence biological activity .

Antifungal Properties

In addition to antibacterial effects, malonamide derivatives have shown antifungal activity. A series of maleimide derivatives were synthesized and tested against various fungal strains, revealing significant antimicrobial activity against Candida species . This highlights the versatility of malonamides in combating both bacterial and fungal pathogens.

Applications in Agriculture

Malonamide derivatives have also been explored for their insecticidal and acaricidal properties. A recent study focused on 1,3,5-trimethylpyrazole-containing malonamide derivatives, which were designed to enhance pest control efficacy. These compounds demonstrated potent insecticidal activities, indicating their potential application in agricultural pest management .

Chemical Synthesis and Extraction

Malonamides are not only significant for their biological activities but also for their role in chemical synthesis and metal extraction processes. They are used as ligands in solvent extraction systems, which are crucial for separating metals from ores or waste materials . The adaptability of malonamides in these processes underscores their importance in industrial applications.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Comparison with Similar Compounds

Enzyme Inhibition

α-Glucosidase Inhibition :

Malonamide derivatives with substituted aryl groups exhibit potent α-glucosidase inhibitory activity. For example, compound 4K (unspecified substituents) demonstrated an IC50 of 11.7 ± 0.5 µM, outperforming the standard drug acarbose (IC50 = 840 ± 1.73 µM) . The 2,5-dimethylphenyl groups in the target compound may similarly enhance hydrophobic interactions with enzyme active sites.- The dimethyl groups in the target compound could modulate selectivity by altering steric bulk or electronic properties.

Antimicrobial and Antiviral Activity

Antibacterial Activity :

N1,N3-bis(4-nitro-3-(trifluoromethyl)phenyl)malonamide (compound 25 ) exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with structural characterization confirming the role of electron-withdrawing nitro and trifluoromethyl groups in enhancing membrane penetration . In contrast, the dimethylphenyl groups in the target compound may prioritize lipophilicity over electronic effects.Antiviral Activity :

Compound 57 (N1,N3-bis(4-(2H-benzo[d][1,2,3]triazol-2-yl)phenyl)malonamide) showed antiviral activity against Enteroviruses (EC50 = 7–11 µM) . The rigid benzo-triazole substituents likely improve binding to viral proteases compared to the more flexible dimethylphenyl groups.

Chemical Stability and Reactivity

Radiation Degradation :

Malonamide extractants degrade under γ-irradiation into diamides, carboxylic acids, and lactones, with degradation pathways influenced by substituent stability . The electron-donating methyl groups in the target compound may reduce susceptibility to oxidative degradation compared to electron-deficient aryl analogs (e.g., nitro or chloro derivatives).- Metal Chelation: N1,N3-bis(2-(((Z)-2,3-dihydroxybenzylidene)amino)ethyl)-malonamide (MEC) forms stable complexes with Fe³⁺, Al³⁺, and Cr³⁺, with the MEC-Fe³⁺ complex exhibiting the highest thermodynamic stability (ΔG = -2745.99) due to optimal ligand geometry . The dimethylphenyl groups in the target compound may hinder metal coordination compared to flexible ethylamino linkers in MEC.

Structural and Physical Properties

Cytotoxicity and Selectivity

Malonamide derivatives like 4a–4m showed selective cytotoxicity against cancer cell lines, with minimal effects on normal cells . The dimethylphenyl groups in the target compound may further improve selectivity by reducing off-target interactions.

Preparation Methods

Reaction Mechanism and Procedure

The malonic ester route involves the stepwise ammonolysis of diethyl malonate with 2,5-dimethylaniline. As demonstrated by Aderibigbe et al., diethyl malonate reacts with two equivalents of amine under solventless conditions at elevated temperatures (140°C) to yield the target malonamide. The reaction proceeds via an intermediate ethylmalonamate, which undergoes further ammonolysis to form the diamide (Fig. 1). Kinetic studies reveal third-order dependence on ammonia concentration, with autocatalysis by the acidic malonamide product accelerating the reaction.

Optimization Insights

-

Catalyst : Addition of ammonium chloride enhances yields by polarizing the ester carbonyl, facilitating nucleophilic attack.

-

Temperature : Prolonged heating (>10 hours) at 140°C ensures complete conversion but risks thermal decomposition.

-

Solvent : Solventless conditions minimize side reactions but require rigorous exclusion of moisture.

By-Product Formation and Mitigation

The primary by-product, ethylmalonamate (6, Fig. 1), arises from incomplete ammonolysis. Its formation is suppressed by using excess amine (2.5–3.0 equivalents) and incremental addition of ammonium chloride.

Malonyl Chloride Coupling Route

Direct Amidation Protocol

Malonyl chloride offers a more reactive alternative to esters. In anhydrous THF, malonyl chloride reacts with 2,5-dimethylaniline in a 1:2 molar ratio at 0°C, followed by gradual warming to room temperature (Scheme 1). Triethylamine serves as a proton scavenger, precipitating as triethylamine hydrochloride.

Advantages Over Ester Route

-

Higher Reactivity : Malonyl chloride’s electrophilicity reduces reaction time to 2–4 hours.

-

Yield Improvement : 68–76% yields reported for structurally similar N,N-diarylmalonamides.

Purification : Column chromatography (petroleum ether:ethyl acetate gradient) isolates the product from residual amine and oligomeric by-products.

Coupling Reagent-Mediated Synthesis

EDCI/HOBt-Assisted Coupling

For acid-sensitive substrates, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable room-temperature amidation. Malonic acid is activated in situ, reacting with 2,5-dimethylaniline in dichloromethane (DCM).

Key Considerations

-

Solvent Choice : DCM’s low boiling point simplifies removal but poses environmental concerns.

-

Epimerization Risk : HOBt suppresses racemization, critical for chiral malonamides.

Yield : 50–65% for analogous systems.

Comparative Analysis of Methods

| Parameter | Malonic Ester Route | Malonyl Chloride Route | Coupling Reagent Route |

|---|---|---|---|

| Yield | 33–45% | 68–76% | 50–65% |

| Reaction Time | 10–24 hours | 2–4 hours | 6–8 hours |

| By-Products | Ethylmalonamate | Oligomers | Activated ester adducts |

| Scalability | Moderate | High | Low |

| Cost | Low | Moderate | High |

Table 1 . Method comparison for N1,N3-di(2,5-dimethyl-phenyl)-malonamide synthesis. Data compiled from .

Q & A

Q. What synthetic methodologies enable enantioselective synthesis of N1,N3-di(2,5-dimethyl-phenyl)-malonamide derivatives?

The enantioselective synthesis of substituted malonamides can be achieved via the Buchwald-Hartwig reaction using chiral ligands such as (R)-Cy2MOP. This ligand induces steric and electronic effects that yield high enantioselectivity (up to 90%) and diastereoselectivity (up to 100%). Key factors include ligand choice, reaction temperature, and substrate steric bulk. For example, substituting aryl groups with larger substituents may reduce selectivity due to steric hindrance .

Q. How are malonamide derivatives utilized in solvent extraction of trivalent actinides and lanthanides?

Substituted malonamides act as ligands in solvent extraction systems due to their tunable basicity and binding affinity. Aromatic substituents on the nitrogen atoms lower basicity, reducing competition between protons and metal ions for binding sites. This enhances extraction efficiency for trivalent ions like Am³⁺ and Eu³⁺. Structural optimization (e.g., electron-withdrawing groups) can further improve selectivity .

Q. What role do N1,N3-di(substituted)malonamide intermediates play in synthesizing bioactive heterocycles?

Malonamide intermediates serve as precursors for heterocyclic compounds such as isoxazole derivatives. A two-step process involves forming the malonamide intermediate via condensation, followed by cyclization with hydroxylamine hydrochloride under microwave irradiation. This method enables rapid synthesis of antibacterial agents like N3,N5-diarylisoxazole-3,5-diamines .

Advanced Research Questions

Q. How can computational methods (DFT/TD-DFT) elucidate thermodynamic stability and reactivity of metal-malonamide complexes?

Density functional theory (DFT) analyses reveal that malonamide complexes with Fe³⁺ exhibit greater thermodynamic stability (Gibbs free energy: −2745.99 a.u.) compared to Al³⁺ or Cr³⁺. Conceptual DFT parameters, such as chemical potential and electrophilicity index, predict reactivity trends. Molecular electrostatic potential maps identify nucleophilic/electrophilic sites, guiding mechanistic studies of redox or catalytic behavior .

Q. What experimental strategies address reduced stereoselectivity in scaled-up syntheses of malonamide derivatives?

Reduced selectivity in scaled reactions may arise from steric effects or ligand inefficiency. Strategies include:

- Screening alternative ligands (e.g., bulky phosphines) to optimize steric environments.

- Adjusting solvent polarity to stabilize transition states.

- Employing kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) techniques. For example, the lower selectivity observed in N1,N3-di([1,1'-biphenyl]-2-yl)-malonamide synthesis highlights the need for ligand modularity .

Q. How do structural modifications of this compound influence uranium(VI) adsorption in environmental remediation?

Bifunctional polymers incorporating malonamide groups (e.g., N,N-bis(2-hydroxyethyl)malonamide) exhibit enhanced uranium adsorption due to amidoxime coordination sites. Crosslinking density and hydrophilicity of the polymer matrix affect ion diffusion and selectivity. Synergistic effects between malonamide and amidoxime functionalities improve capacity (e.g., 142 mg U/g) and resistance to competing ions .

Q. What challenges arise in crystallographic studies of malonamide derivatives, and how can they be addressed?

Hydrophobic malonamide derivatives (e.g., DIM-3C) often exhibit poor solubility in aqueous buffers, complicating crystallization. Methodological solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.